4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a fascinating chemical compound that attracts interest due to its complex structure and diverse applications. This compound, with its intricate combination of chlorinated, sulfonyl, and benzothiadiazole moieties, showcases remarkable chemical properties that enable it to participate in various scientific and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. Key steps often include the initial formation of the thieno[3,2-c]pyridine core, followed by chlorination and sulfonation reactions to introduce the requisite functional groups. Specific reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry techniques to ensure consistent quality and efficiency. Scaling up requires rigorous control over reaction parameters and may involve automated systems to monitor and adjust conditions in real-time. Typical industrial methods prioritize sustainability and cost-effectiveness, often employing recyclable catalysts and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole exhibits versatility in chemical reactions. It can undergo:
Oxidation: : Converts thieno[3,2-c]pyridine moiety to more oxidized forms
Reduction: : Facilitates conversion to less oxidized states
Substitution: : Replaces specific groups with other functional entities, often under mild conditions
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvent choice plays a critical role, with polar aprotic solvents frequently used to enhance reaction rates and selectivity. The use of catalysts, particularly transition metal catalysts, is prevalent to facilitate various reactions.
Major Products Formed
Reaction conditions determine the major products formed from this compound. For instance, oxidation may yield sulfoxides and sulfones, while reduction can produce more stable, reduced analogs of the parent compound. Substitution reactions often introduce new functional groups that expand the compound's versatility and application scope.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, potentially serving as scaffolds for drug development. Studies often explore its interactions with biological targets, contributing to the understanding of its pharmacological potential.
Medicine
The compound's structural features enable its exploration in medicinal chemistry. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for therapeutic development.
Industry
Industrial applications include its use as a precursor for advanced materials. The compound's stability and reactivity make it suitable for producing polymers, coatings, and other functional materials that require specific chemical properties.
Wirkmechanismus
The mechanism of action for 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves interactions with molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to these targets, modulating their activity through mechanisms like inhibition or activation. The specific pathways involved can vary depending on the derivative and application context.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar functional groups, 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of chlorinated, sulfonyl, and benzothiadiazole features. Similar compounds include:
4-chloro-6,7-dihydrothieno[3,2-c]pyridine derivatives
Benzo[c][1,2,5]thiadiazole sulfonyl derivatives
Chlorinated thieno[3,2-c]pyridine sulfonyl compounds
These comparisons highlight the distinctive structural attributes that confer specific reactivity and application potential to this compound.
This compound is a compound of significant interest due to its complex structure and diverse applications. From synthetic methods to scientific applications, this compound offers a wealth of possibilities for research and industrial uses.
Eigenschaften
IUPAC Name |
4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S3/c14-12-6-8-7-17(5-4-10(8)20-12)22(18,19)11-3-1-2-9-13(11)16-21-15-9/h1-3,6H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBGEHYDLOMAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.